5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide

Catalog No.
S6716711
CAS No.
920347-78-0
M.F
C12H10ClNOS2
M. Wt
283.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-c...

CAS Number

920347-78-0

Product Name

5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide

IUPAC Name

5-chloro-N-(4-methylsulfanylphenyl)thiophene-2-carboxamide

Molecular Formula

C12H10ClNOS2

Molecular Weight

283.8 g/mol

InChI

InChI=1S/C12H10ClNOS2/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15)

InChI Key

DKLAKEOULHMIPA-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl

5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a chemical compound classified as a thiophene derivative. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted at the 5-position with a chlorine atom and at the 2-position with a carboxamide group. The nitrogen atom of the carboxamide is further linked to a phenyl ring that has a methylsulfanyl group attached at the para position (4-position). The molecular formula of this compound is C12H10ClN2OSC_{12}H_{10}ClN_{2}OS and it has a molecular weight of approximately 250.73 g/mol.

  • Potential for skin and eye irritation.
  • Unknown inhalation or ingestion toxicity.
  • Possible flammable properties due to the presence of carbon and hydrogen.

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
  • Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The chlorine atom at the 5-position can be substituted with various nucleophiles, including amines, thiols, or alkoxides under suitable conditions.

Synthesis of 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide typically involves several steps:

  • Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction, where a ketone or aldehyde reacts with a thiocarbonyl compound in the presence of a base.
  • Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
  • Sulfonylation: The phenyl ring undergoes sulfonylation using methylsulfonyl chloride in the presence of a base (e.g., pyridine) to add the methylsulfonyl group.

5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: This compound is utilized in developing organic semiconductors and conductive polymers for electronic devices.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex thiophene derivatives and heterocyclic compounds.

While specific interaction studies on 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide are sparse, its unique structure suggests it may interact with various biological targets. Research into similar compounds indicates that thiophene derivatives often exhibit significant interactions with enzymes and receptors involved in inflammatory and cancer pathways. Further studies could elucidate its specific interactions and mechanisms of action within biological systems.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
RivaroxabanContains an oxazolidinone moietyAnticoagulant properties
5-chloro-N-[4-(3-oxomorpholino)phenyl]thiophene-2-carboxamideMorpholine substituentPotential for different biological activity
4-[4-(4-Chlorophenyl)-thiazol-2-yl]-5-methylsulfanyl-thiophene-2-carboxamidineThiazole ring presentDistinct pharmacological profile

The uniqueness of 5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide lies in its combination of a thiophene core with both chlorination and methylsulfanyl substitution, which may enhance its reactivity and solubility compared to other similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.9892340 g/mol

Monoisotopic Mass

282.9892340 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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